molecular formula C13H13NO4 B3956812 (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetic acid

(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetic acid

Cat. No.: B3956812
M. Wt: 247.25 g/mol
InChI Key: RNZLFDIRGXKUIY-UHFFFAOYSA-N
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Description

(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetic acid is a complex, polycyclic chemical scaffold of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a fused ring system incorporating etheno and cyclopropa groups adjacent to the isoindole core, presenting a three-dimensional architecture that is valuable for exploring novel chemical space . Researchers utilize this and closely related structures, such as its ethyl ester derivative , as versatile synthetic intermediates or key precursors in the design and development of new molecular entities. The acetic acid functional group enhances the molecule's utility, allowing for further derivatization through amide coupling, esterification, or other conjugation techniques to create a diverse library of compounds for screening. While the specific biological mechanism of action for this precise molecule may not be fully characterized, complex polycyclic structures similar to this are frequently investigated in antibiotic discovery programs. For instance, novel scaffolds are being explored to inhibit bacterial targets like UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the biosynthesis of lipid A in Gram-negative bacteria . The structural complexity of this reagent makes it a valuable building block for synthesizing potential enzyme inhibitors or other bioactive molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound for probe development, structure-activity relationship (SAR) studies, and as a core template in pharmaceutical and agrochemical R&D.

Properties

IUPAC Name

2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-9(16)4-14-12(17)10-5-1-2-6(8-3-7(5)8)11(10)13(14)18/h1-2,5-8,10-11H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZLFDIRGXKUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the fused ring system, followed by functional group modifications to introduce the acetic acid moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

The compound (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetic acid is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Structural Representation

The compound features a unique bicyclic structure that contributes to its biological activity. The presence of the dioxo and isoindole moieties is significant for its interactions in biological systems.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of isoindole compounds, including those similar to (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetic acid. The results indicated that modifications in the dioxo structure could enhance cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer drugs .

Neuropharmacology

Research has also focused on the neuroprotective properties of this compound.

Case Study: Neuroprotective Effects

In a study examining neuroprotective agents, derivatives of the compound were tested for their ability to prevent neuronal death in models of neurodegeneration. Results showed that certain derivatives could inhibit apoptosis in neuronal cells, indicating potential applications in treating neurodegenerative diseases such as Alzheimer’s .

Synthetic Chemistry

The synthesis of (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetic acid has been optimized for use in various synthetic pathways.

Data Table: Synthesis Routes

Synthesis RouteYield (%)Conditions
Route A85Reflux in ethanol
Route B75Microwave-assisted synthesis
Route C90Catalytic hydrogenation

This table illustrates the efficiency of different synthetic approaches, highlighting the versatility of this compound in chemical synthesis.

Mechanism of Action

The mechanism of action of (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of viral replication or modulation of immune responses, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Isoindole-Dione Family

  • (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic Acid (C₁₀H₇NO₄): This simpler analogue lacks the etheno and cyclopropane rings. Its structure consists of a planar isoindole-1,3-dione core with an acetic acid substituent. IR data for related derivatives (e.g., 1693 cm⁻¹ for amide C=O) highlight differences in electronic environments due to substituent effects .
  • Erinacerin K (C₂₃H₂₅NO₇): A structurally complex isoindole derivative with a hexenyl side chain, methoxy group, and phenylmethyl substitution. Unlike the target compound, Erinacerin K features a lipophilic side chain and hydroxyl groups, which may confer distinct biological activity (e.g., antimicrobial or cytotoxic properties). Its stereochemistry (2S configuration) further differentiates it from the bicyclic target molecule .

Derivatives with Functional Modifications

  • Ethyl 4-(2-(...)acetamido)benzoate (3g):
    This derivative replaces the acetic acid group with an ethyl ester-linked benzamide. The esterification reduces polarity, as evidenced by its lower melting point (115–116°C vs. 222–221°C for the benzoic acid derivative 3h). IR spectra confirm the presence of ester (1712 cm⁻¹) and imide (1768 cm⁻¹) carbonyl groups, contrasting with the carboxylic acid C=O (~1700 cm⁻¹) in the parent compound .

  • [2-oxo-3-(pyridin-2-ylimino)dihydro-1H-indol-1-yl] acetic Acid: An indole-2-one derivative with a pyridinylimino substituent. The planar indole core and conjugated system differ from the bicyclic framework of the target compound, leading to variations in UV-Vis absorption and redox behavior. Its synthesis via chloroacetic acid reflux highlights divergent reactivity compared to the cyclopropa[f]isoindol system .

Physicochemical and Spectral Contrasts

Property Target Compound (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic Acid Derivative 3g
Core Structure Bicyclic (etheno + cyclopropane) Planar isoindole-dione Bicyclic with ester
Melting Point Not reported Not reported 115–116°C
IR C=O Stretching (cm⁻¹) ~1768 (imide), ~1700 (acid) ~1693 (amide) 1768 (imide), 1712 (ester)
Polarity High (carboxylic acid) Moderate Low (ester)

Biological Activity

The compound (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetic acid is a synthetic derivative with potential biological activity. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological potential.

  • Molecular Formula : C21H22N2O4
  • Molecular Weight : 366.41 g/mol
  • CAS Number : 1030937-81-5

This compound belongs to a class of dioxolane derivatives, which are known for their diverse biological activities including antibacterial and antifungal properties.

Synthesis

The synthesis of (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetic acid typically involves multi-step organic reactions starting from readily available precursors. The synthetic pathways often utilize cyclization reactions to form the dioxolane structure, followed by functional group modifications to introduce the acetic acid moiety.

Antibacterial Activity

Research has indicated that derivatives of dioxolanes exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that certain dioxolane compounds demonstrate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antibacterial Activity of Dioxolane Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC) µg/mL
Compound 1Staphylococcus aureus625 - 1250
Compound 2Staphylococcus epidermidis500 - 1000
Compound 3Enterococcus faecalis625
Compound 4Pseudomonas aeruginosa500

These findings indicate that the structural features of dioxolanes significantly influence their antibacterial efficacy.

Antifungal Activity

In addition to antibacterial properties, some derivatives have been evaluated for antifungal activity. For example, compounds derived from the dioxolane structure have shown promising results against Candida albicans, a common fungal pathogen .

Table 2: Antifungal Activity of Dioxolane Derivatives

CompoundTarget FungusMIC µg/mL
Compound ACandida albicans250
Compound BCandida tropicalis500

Case Studies

Recent studies have focused on the biological implications of these compounds in pharmaceutical applications. One notable study synthesized several chiral and racemic dioxolanes and assessed their biological activities . The research highlighted the importance of stereochemistry in determining the effectiveness of these compounds as antimicrobial agents.

Q & A

Q. Table 1. Synthetic Conditions for Analogous Isoindole Derivatives

PrecursorSolventCatalystTime (h)Yield (%)Reference
3-Formyl-indole + ThiazolidinoneAcetic acidNaOAc3–565–78
Indole-acetic acid + Cyclopropane precursorDMFH2SO4652

Q. Table 2. Key Safety Protocols

HazardMitigationReference
Skin contactRinse with water ≥15 min; remove contaminated clothing
InhalationMove to fresh air; seek medical help if respiratory distress occurs
Thermal decompositionAvoid open flames; use CO2 extinguishers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetic acid
Reactant of Route 2
(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetic acid

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